molecular formula C27H26N4O B1228012 N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B1228012
M. Wt: 422.5 g/mol
InChI Key: LSOIQFQNLHWNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a member of piperidines.

Scientific Research Applications

Benzodiazepine Receptor Agonist

  • Study 1: A quinoline derivative, showing properties of a partial agonist of benzodiazepine receptors, was studied. This compound acted as a competitive inhibitor of benzodiazepine binding sites, indicating potential applications in neurological research (Benavides et al., 1984).

Topoisomerase II Inhibition

  • Study 2: Research on a related quinolinecarboxylic acid compound revealed interaction with mammalian topoisomerase II, an enzyme crucial for DNA transcription and replication. This could have implications for cancer research and therapy (Wentland et al., 1993).

Antibacterial Activity

  • Study 3: A study on quinoline and naphthyridinecarboxylic acids, which share a structural similarity with the target compound, showed significant antibacterial activity, indicating potential for developing new antibacterial agents (Laborde et al., 1993).

ATM Kinase Inhibition

  • Study 4: Quinoline carboxamides were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, important in DNA damage response. This has implications for cancer treatment (Degorce et al., 2016).

α1-Adrenoceptor Antagonism

  • Study 5: Novel arylpiperazines, including derivatives of quinoline carboxamides, were identified as alpha 1-adrenoceptor antagonists, which could have implications in treating conditions like hypertension (Elworthy et al., 1997).

Antipsychotic Potential

  • Study 6: Heterocyclic carboxamides of quinoline were evaluated for their potential as antipsychotic agents, highlighting their relevance in neuropsychiatric drug development (Norman et al., 1996).

Peripheral Benzodiazepine Receptor Imaging

  • Study 7: Quinoline-2-carboxamide derivatives were explored as potential radioligands for imaging peripheral benzodiazepine receptors, useful in neurological and psychiatric research (Matarrese et al., 2001).

Fluorescent Probes for DNA Detection

  • Study 8: Novel benzimidazo[1,2-a]quinolines, related structurally, were synthesized as potential fluorescent probes for DNA detection, indicating their use in molecular biology research (Perin et al., 2011).

CGRP Receptor Antagonism

  • Study 9: Research on a quinazolinyl derivative, structurally related, as a CGRP receptor antagonist, holds potential for migraine treatment (Hay et al., 2006).

Dopamine and Serotonin Receptor Antagonism

  • Study 10: Studies on indoles with a 4-piperidinyl substitution, structurally analogous, showed dopamine D-2 and serotonin 5-HT2 receptor antagonism, relevant for psychiatric drug development (Perregaard et al., 1992).

properties

Product Name

N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Molecular Formula

C27H26N4O

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C27H26N4O/c32-27(29-21-13-16-31(17-14-21)19-20-8-2-1-3-9-20)23-18-26(25-12-6-7-15-28-25)30-24-11-5-4-10-22(23)24/h1-12,15,18,21H,13-14,16-17,19H2,(H,29,32)

InChI Key

LSOIQFQNLHWNNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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